6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide
Description
6-[4-(4-Fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide (CAS: 1375476-92-8) is a synthetic small molecule with the molecular formula C₁₆H₁₈FN₅O and a molecular weight of 315.35 g/mol . Its structure features a pyridine core substituted with a 4-(4-fluorophenyl)piperazine moiety at the 6-position and a hydroxylated carboximidamide group at the 3-position.
The compound is stored under unspecified conditions, though typical handling practices for nitrogen- and oxygen-containing heterocycles (e.g., desiccated, inert atmosphere) are recommended .
Properties
IUPAC Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O/c17-13-2-4-14(5-3-13)21-7-9-22(10-8-21)15-6-1-12(11-19-15)16(18)20-23/h1-6,11,23H,7-10H2,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCLNQCNSJGJRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=C(C=C3)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide typically involves the reaction of 4-(4-fluorophenyl)piperazine with pyridine-3-carboximidamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Alkyl halides, polar aprotic solvents like DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Pharmacological Applications
1. Inhibition of Human Equilibrative Nucleoside Transporters (ENTs)
This compound has been studied as an inhibitor of human ENTs, which are essential for nucleotide transport and regulation of adenosine function.
- Study Method : Nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 were utilized.
- Results : The compound reduced the maximum velocity (Vmax) of [3H]uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km) .
2. Potential Anticancer Activity
Preliminary studies suggest that compounds similar to 6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide show significant anticancer properties.
- Case Study : In vitro tests have indicated that derivatives exhibit cytotoxic effects against various cancer cell lines, including PC3, K562, HeLa, and A549 cells .
Microbiological Applications
1. Urease Inhibition
The compound may inhibit urease, an enzyme critical for the survival of pathogenic bacteria.
- Study Method : Testing against various strains of ureolytic bacteria is required to determine efficacy.
2. Antifungal Activity
Research indicates potential antifungal properties against several fungal strains.
| Compound Tested | Target Fungi | Inhibition Rate (%) |
|---|---|---|
| Compound A | B. cinerea | 96.76 |
| Compound B | S. sclerotiorum | 82.73 |
These results suggest that the compound may be effective in controlling fungal infections .
Mycological Applications
Research into the antifungal efficacy of this compound is ongoing, with preliminary findings indicating it could be effective against various strains of fungi.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups enhances its pharmacological profile.
| Substituent | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Trifluoromethyl | Moderate | 0.039 | Enhances lipophilicity |
| Hydroxypyridine moiety | Antitumor | Varies | Influences interaction with targets |
Mechanism of Action
The mechanism of action of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with its closest analogs based on available
Table 1: Structural and Commercial Comparison
Key Observations
Nitriles, however, often improve metabolic stability due to their resistance to oxidation .
Commercial Accessibility :
- The nitrile analog has greater commercial availability (5 suppliers vs. 4 for the target compound), possibly reflecting broader synthetic feasibility or historical demand .
Research Applications :
- The oxadiazole analog (CAS: 26903-92-4) shares structural motifs with the target compound but replaces the pyridine core with an oxadiazole ring. Oxadiazoles are often employed as bioisosteres for ester or amide groups, highlighting divergent R&D applications .
Biological Activity
6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a piperazine ring and a hydroxypyridine moiety. These characteristics suggest potential biological activities that warrant detailed investigation.
- Molecular Formula : C16H18FN5O
- Molecular Weight : 315.35 g/mol
- InChI : InChI=1S/C16H18FN5O/c17-13-2-4-14(5-3-13)21-7-9-22(10-8-21)15-6-1-12(11-19-15)16(18)20-23/h1-6,11,23H,7-10H2,(H2,18,20)
The biological activity of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. This compound may exhibit dual action, influencing both central nervous system (CNS) pathways and potentially cancer-related mechanisms. Understanding its binding affinity and molecular interactions is crucial for elucidating its pharmacological profile.
Antidepressant and Antipsychotic Properties
Compounds similar to 6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide have been shown to possess antidepressant and antipsychotic activities. The piperazine moiety is often associated with these effects, as seen in related compounds like 4-(4-fluorophenyl)piperazine, which is known for its antidepressant properties .
Antimicrobial Activity
Preliminary studies suggest that this compound may also exhibit antimicrobial properties. In silico analysis indicates that modifications to the piperazine structure can enhance lipophilicity, which is often correlated with increased antimicrobial efficacy .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-Fluorophenyl)piperazine | Piperazine ring with fluorophenyl group | Antidepressant |
| N-[3-(4-Fluorophenyl)-1-piperazinyl]pyridine | Similar core structure | Antipsychotic |
| Hydroxypyridine derivatives | Hydroxypyridine moiety | Antitumor activity |
In Vitro Studies
Research has demonstrated that compounds structurally similar to 6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide can inhibit various biological pathways. For instance, studies involving piperazine derivatives have shown significant activity against different strains of bacteria and fungi, suggesting potential applications in treating infections .
Structure–Activity Relationship (SAR)
A comprehensive study on the structure–activity relationships of piperazine derivatives highlighted the importance of lipophilicity and steric factors in determining biological activity. The presence of a fluorine atom in the para position of the phenyl group was found to enhance antimicrobial efficacy while maintaining favorable pharmacokinetic properties .
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